molecular formula C15H11NO2S B13679316 Methyl 2-(2-Naphthyl)thiazole-4-carboxylate

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate

Cat. No.: B13679316
M. Wt: 269.3 g/mol
InChI Key: CSMJGVURGLUPIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate is a thiazole-based ester featuring a 2-naphthyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3

InChI Key

CSMJGVURGLUPIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 2-naphthylamine with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol under acidic conditions to produce the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl 2-(2-Naphthyl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of thiazole-4-carboxylates are highly dependent on substituents. Key analogues include:

Compound Name Substituent at Thiazole 2-Position Key Properties IC50 (Blood Cancers) Reference
Methyl 2-(2-Naphthyl)thiazole-4-carboxylate 2-Naphthyl High lipophilicity; potential for π-π interactions Not reported N/A
AVX420 2-(4-Heptyloxyphenoxy)acetyl IC50: 8.5 µM (hematological cancers); moderate solubility 8.5 µM
AVX235 2-(4-Octylphenoxy)acetyl IC50: 11.9 µM; longer alkyl chain may reduce solubility 11.9 µM
Methyl 2-phenylthiazole-4-carboxylate Phenyl Lower lipophilicity; simpler aromatic system Not reported
Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate 4-Fluorophenyl Electron-withdrawing F group; improved metabolic stability Not reported
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate Hydroxymethyl Polar substituent; likely higher solubility Not reported

Key Observations :

  • Biological Activity: AVX420 and AVX235, which feature phenoxy-acetyl substituents, exhibit potent cPLA2α inhibition (IC50: 8.5–11.9 µM in hematological cancers) . The bulkier naphthyl group may further modulate target affinity.

Spectral and Structural Analysis

  • NMR Data : Methyl 2-phenylthiazole-4-carboxylate displays characteristic thiazole proton signals at δ 7.8–8.1 ppm (aromatic H) and ester carbonyl peaks at ~165 ppm in 13C NMR . The naphthyl group would introduce additional upfield shifts due to increased electron density.
  • X-ray Crystallography : Ethyl 2-(2-nitrobenzylidene)hydrazinyl analogues show π-π stacking between aromatic rings (distance: 3.5–4.0 Å), a feature likely enhanced in the naphthyl derivative .

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